2-phenyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole
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Overview
Description
2-phenyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its unique structure, which includes a phenyl group, a triazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The triazole moiety can be introduced through a subsequent reaction with azides under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the triazole or oxadiazole rings, leading to different derivatives.
Substitution: The phenyl group and other positions on the rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl or ring structures.
Scientific Research Applications
2-phenyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmacophore in drug design, targeting various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-phenyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole involves its interaction with molecular targets in biological systems. The triazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1,3,4-oxadiazole: Lacks the triazole moiety, resulting in different chemical and biological properties.
5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole: Lacks the phenyl group, affecting its reactivity and applications.
1,2,4-triazole derivatives: Share the triazole ring but differ in other structural aspects.
Uniqueness
2-phenyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole is unique due to the combination of its phenyl, triazole, and oxadiazole moieties. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
2-phenyl-5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-2-4-9(5-3-1)11-15-14-10(17-11)6-16-8-12-7-13-16/h1-5,7-8H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLXIVUDNMTMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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